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Compound of Interest

(1-oxophthalazin-2(1H)-yl)acetic
Compound Name: d
aci

Cat. No.: B1581258

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data
for (1-oxophthalazin-2(1H)-yl)acetic acid, a heterocyclic compound of interest in medicinal
chemistry and drug development.[1][2][3] This document is intended for researchers, scientists,
and professionals in the field who require a comprehensive understanding of the structural
elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared
(IR) spectroscopy, and mass spectrometry (MS).

Introduction

(1-oxophthalazin-2(1H)-yl)acetic acid belongs to the phthalazinone class of heterocyclic
compounds, which are recognized for their diverse pharmacological activities.[1][3] The
structural characterization of such molecules is a critical step in drug discovery and
development, ensuring purity, confirming identity, and providing insights into their chemical
properties. This guide synthesizes predictive data based on the analysis of closely related
analogs and foundational spectroscopic principles to offer a robust reference for the
spectroscopic signature of this compound.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's
structure. (1-oxophthalazin-2(1H)-yl)acetic acid consists of a bicyclic phthalazinone core N-
substituted with an acetic acid moiety.
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Caption: Molecular structure of (1-oxophthalazin-2(1H)-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopy

The proton NMR spectrum of (1-oxophthalazin-2(1H)-yl)acetic acid is expected to show
distinct signals for the aromatic protons of the phthalazinone ring and the methylene protons of
the acetic acid side chain. The acidic proton of the carboxylic acid may be observed as a broad
singlet, or it may undergo exchange with residual water in the solvent, leading to its
disappearance.

Predicted *H NMR Data (400 MHz, DMSO-de)
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Chemical Shift

Multiplicity Integration Assignment Causality
(3, ppm)

The acidic proton
of the carboxylic
acid is highly
deshielded and

often appears as

~13.0 Broad s 1H -COOH

a broad singlet.

This proton is
ortho to the
carbonyl group
and is therefore
~8.30 dd 1H Ar-H
expected to be
the most
deshielded of the

aromatic protons.

The remaining

aromatic protons
~7.95-7.80 m 3H Ar-H will appear as a

complex multiplet

in this region.

The methylene
protons are
adjacent to a
nitrogen atom
~5.00 S 2H -CH2-

and a carbonyl
group, resulting
in a downfield

chemical shift.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of (1-oxophthalazin-2(1H)-yl)acetic acid in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The use of DMSO-de is

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1581258?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

recommended due to the good solubility of many carboxylic acids and to allow for the
observation of the acidic proton.

e Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

o Data Acquisition: Obtain a standard one-dimensional proton spectrum. The number of scans
can be adjusted to achieve an adequate signal-to-noise ratio.

» Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of
DMSO-ds (0 2.50 ppm).

3C NMR Spectroscopy

The 3C NMR spectrum will provide information about the carbon skeleton of the molecule. The
presence of two carbonyl groups and several aromatic carbons will be evident.

Predicted 3C NMR Data (101 MHz, DMSO-ds)

Chemical Shift (0, ppm) Assignment Causality

The carbonyl carbon of the

~170.0 -COOH carboxylic acid is highly

deshielded.

) The amide carbonyl carbon is

~160.0 C=0 (amide) o ]

also significantly deshielded.
~145.0 Ar-C Quaternary aromatic carbon.

Aromatic methine carbons will
~135.0-125.0 Ar-CH S

appear in this range.
~120.0 Ar-C Quaternary aromatic carbon.

The methylene carbon is
~50.0 -CHz- deshielded by the adjacent

nitrogen and carbonyl group.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet)

Wavenumber )
Intensity
(cm™)

Assighment

Causality

3300-2500 Broad

O-H stretch

The broadness is due
to hydrogen bonding

of the carboxylic acid.

~1720 Strong

C=0 stretch (acid)

The carbonyl of the
carboxylic acid
typically absorbs at a

higher frequency.

~1660 Strong

C=0 stretch (amide)

The amide carbonyl
stretch is a strong,
characteristic

absorption.

~1600, ~1480 Medium

C=C stretch

Aromatic ring

stretching vibrations.

~1250 Medium

C-O stretch

Stretching vibration of
the carboxylic acid C-
O bond.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

o Sample Preparation: Grind a small amount (1-2 mg) of (1-oxophthalazin-2(1H)-yl)acetic

acid with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and

pestle until a fine, homogeneous powder is obtained.

o Pellet Formation: Place the powder in a pellet press and apply pressure to form a

transparent or translucent pellet.
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» Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
acquire the spectrum.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For (1-oxophthalazin-2(1H)-yl)acetic acid, electrospray ionization (ESI) is a
suitable technique.

Predicted Mass Spectrometry Data (ESI-MS)

mlz Adduct
205.0608 [M+H]*
227.0427 [M+NaJ*
203.0462 [M-H]~

Data predicted from PubChem CID 977525.[4]
Proposed Fragmentation Pathway

A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO-.

Loss of H20

[M+H-H20]*
m/z =187
[(2-oxophthalazin-2(1H)-yl)acetic acid + H]*
m/z = 205
;‘Jizoégggﬁ Loss of CHs Phthalazinone fragment
miz = 160 m/z = 145

Click to download full resolution via product page

Caption: Proposed ESI-MS fragmentation pathway.
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Experimental Protocol: ESI-MS

o Sample Preparation: Prepare a dilute solution of (1-oxophthalazin-2(1H)-yl)acetic acid in a
suitable solvent such as methanol or acetonitrile, with the addition of a small amount of
formic acid to promote protonation for positive ion mode, or ammonia for negative ion mode.

e Instrumentation: Introduce the sample solution into an electrospray ionization mass
spectrometer.

o Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

o Data Analysis: Identify the molecular ion peak and any characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide, including predicted *H NMR, 3C NMR, IR, and
MS spectra, provide a comprehensive analytical profile for (1-oxophthalazin-2(1H)-yl)acetic
acid. This information is crucial for the unambiguous identification and characterization of this
compound in research and development settings. The provided protocols offer a standardized
approach to obtaining high-quality spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of (1-oxophthalazin-2(1H)-yl)acetic
acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581258#1-oxophthalazin-2-1h-yl-acetic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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